Home > Products > Building Blocks P2077 > (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol - 885698-97-5

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Catalog Number: EVT-1681095
CAS Number: 885698-97-5
Molecular Formula: C11H12ClN3O2S
Molecular Weight: 285.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(4-((2-(2-Aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980)

Compound Description: GDC-0980 is a dual mTOR/PI3K inhibitor with potent antitumor activity. [, ] It is investigated as a potential treatment for various cancers, including mesothelioma. [, ]

Relevance: This compound shares a core structure with (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol, featuring the 4-morpholinothieno[3,2-d]pyrimidine moiety. The key difference lies in the substitution at the 6-position of the thienopyrimidine ring. GDC-0980 has a (S)-1-(4-(2-aminopyrimidin-5-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one substituent at this position, while the target compound has a chloromethyl group. This structural similarity suggests a potential shared synthetic route or potential for analogous biological activity. [] Process for preparing compounds of thienopyrimidine (https://www.semanticscholar.org/paper/277649431d73bc319e4956e449701dcf7cbe8608)[7] Process for the preparation of thieno pyrimidine compound (https://www.semanticscholar.org/paper/80f0a396a57aeb0540b55e4f4f06cdeec868bb84)

2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (Pictilisib/GDC-0941)

Compound Description: Pictilisib (GDC-0941) is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including growth, survival, and proliferation. [] It demonstrates significant anti-tumor activity in preclinical models. []

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

Compound Description: GNE-317 is another potent and selective PI3K inhibitor. [] In contrast to Pictilisib, GNE-317 exhibits greater penetration across the blood-brain barrier in preclinical models, suggesting its potential for treating brain tumors. []

6-(4-Chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one (GW803430)

Compound Description: GW803430 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R). [] It exhibits potential anti-obesity and antidepressant-like effects in preclinical studies. []

Overview

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound classified within the thienopyrimidine family. This compound features a morpholine ring, a thieno[3,2-d]pyrimidine core, and a chloromethyl group, making it of significant interest in medicinal chemistry due to its potential biological activities. Its chemical structure is characterized by the presence of chlorine and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems.

Source and Classification

The compound is cataloged under the CAS number 885698-97-5 and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry where it may act as an inhibitor of certain enzymes involved in cell signaling pathways. Its classification as a thienopyrimidine suggests that it may share properties with other compounds in this class known for their therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol typically involves several steps. One common synthetic route begins with the chlorination of a thienopyrimidine precursor using phosphorus oxychloride. This is followed by nucleophilic substitution where morpholine replaces the chlorine atom at the 4-position, leading to the formation of the desired product.

Synthetic Route Example

  1. Chlorination: A thienopyrimidine derivative undergoes chlorination.
  2. Nucleophilic Substitution: Morpholine is introduced to replace the chlorine atom.
  3. Final Product Formation: The resulting compound is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods are less documented but would likely involve scaling laboratory procedures while optimizing reaction conditions for higher yields and ensuring product purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is C11H12ClN3OS, with a molecular weight of 273.75 g/mol. The structure includes:

  • A thieno[3,2-d]pyrimidine core.
  • A morpholine ring contributing to its biological activity.
  • A hydroxymethyl group that may enhance solubility and reactivity.

The presence of chlorine introduces electrophilic characteristics that can facilitate further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can undergo various chemical reactions:

  1. Oxidation: Can form sulfoxides or sulfones using agents like hydrogen peroxide.
  2. Reduction: Can be reduced to corresponding alcohols or amines using sodium borohydride.
  3. Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Conditions: Typically performed under basic conditions to facilitate nucleophilic attack on the chlorine atom .
Mechanism of Action

Process and Data

The mechanism of action for (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol primarily involves its interaction with specific enzymes and receptors within biological systems. It has been shown to inhibit certain kinases that are crucial in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.

The binding affinity and specificity of this compound towards its targets can lead to alterations in downstream signaling cascades, affecting gene expression and cellular metabolism. This makes it a candidate for further research in therapeutic applications, particularly in oncology where kinase inhibition is a key strategy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; water solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the electrophilic chlorine atom.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .

Applications

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has several applications across scientific disciplines:

  1. Medicinal Chemistry: Investigated for its potential anticancer properties through kinase inhibition.
  2. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
  3. Biological Research: Used to study cellular mechanisms and signaling pathways influenced by kinase activity.
  4. Material Science: Potentially utilized in developing new materials or catalysts due to its unique chemical properties.

Research continues into its efficacy and safety profiles for therapeutic use, highlighting its significance in advancing medicinal chemistry .

Rationale for Development of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Role of Thieno[3,2-d]pyrimidine Scaffolds in Anticancer Drug Design

Thieno[3,2-d]pyrimidine represents a privileged scaffold in modern oncology drug discovery due to its unique bioisosteric properties and synthetic versatility. This bicyclic heterocycle serves as a purine mimic, enabling competitive inhibition of ATP-binding sites in kinase targets while conferring enhanced metabolic stability compared to purine-based structures [4]. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing strategic decoration at C-2, C-4, and C-6 positions—a synthetic flexibility critical for optimizing pharmacokinetic and pharmacodynamic properties [4].

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol exemplifies these advantages through its molecular architecture. The electron-withdrawing chlorine at C-2 activates adjacent positions for covalent modification while the hydroxymethyl group at C-6 provides a versatile handle for prodrug conjugation or further chemical elaboration. Computational modeling reveals the planar thienopyrimidine core penetrates hydrophobic kinase pockets through π-π stacking interactions with conserved phenylalanine residues, positioning the morpholine moiety for specific hydrogen bonding interactions in the affinity pocket of PI3K isoforms [3] [4]. This molecular recognition profile has established thieno[3,2-d]pyrimidines as validated frameworks for targeting oncogenic signaling pathways.

Table 1: Key Structural Features of Thieno[3,2-d]pyrimidine Scaffolds

PositionFunctional Group RoleTarget InteractionSynthetic Accessibility
C-2Electron-withdrawing group (Cl)Activates scaffold for nucleophilic substitutionHigh via chlorination of pyrimidinones
C-4Morpholine substitutionH-bond donation to kinase hinge regionExcellent via SNAr with morpholine
C-6Hydroxymethyl linkerProdrug conjugation siteModerate via Vilsmeier-Haack formylation followed by reduction
Fused thiophenePlanar hydrophobic coreπ-π stacking in hydrophobic pocketsRequires multistep cyclization

Pharmacophore Hybridization Strategies for Dual PI3K/mTOR Inhibition

The molecular design of (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol exemplifies advanced pharmacophore hybridization—a strategy merging distinct bioactive motifs into single entities with polypharmacology. This compound integrates three critical elements: (1) the thieno[3,2-d]pyrimidine core as an ATP-mimetic hinge binder, (2) the morpholine moiety as an affinity pocket ligand essential for PI3K inhibition, and (3) the hydroxymethyl group as a vector for enhancing solubility or enabling targeted drug delivery [5] [6].

The morpholine substituent at C-4 is non-negotiable for PI3Kα affinity, forming a critical hydrogen bond with Val851 in the ATP-binding cleft—an interaction conserved across clinical PI3K inhibitors. Molecular dynamics simulations indicate the morpholine oxygen accepts a hydrogen bond from the catalytic lysine (Lys802) while the nitrogen donates a hydrogen bond to the backbone carbonyl of Ile800, creating a dual hydrogen-bonding network that mimics adenine-kinase interactions [3] [6]. This binding mode translates to biochemical potency, with morpholine-containing analogs demonstrating IC₅₀ values typically 10-100 fold lower than non-morpholine counterparts against PI3Kα.

The hydroxymethyl group at C-6 represents a strategic innovation for addressing limitations of earlier analogs. Compared to the carbaldehyde precursor (2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde), the reduced alcohol functionality eliminates electrophilic reactivity that could cause off-target effects while providing a functional handle for prodrug development [5]. This alcohol can undergo esterification with prostate-specific antigen (PSA)-cleavable peptides, enabling tumor-selective activation—a strategy validated with structurally related agents where leucine-conjugated analogs maintained >85% PI3K inhibition potency relative to parent compounds [6].

Table 2: Pharmacophore Hybridization in Thienopyrimidine-Based PI3K Inhibitors

Pharmacophore ElementStructural RoleTarget EngagementAdvantages in Methanol Derivative
Thieno[3,2-d]pyrimidineATP-competitive coreKinase hinge region bindingEnhanced metabolic stability vs purine analogs
C-4 MorpholineAffinity pocket ligandH-bond donation to Val85110-100x potency boost for PI3Kα
C-6 HydroxymethylProdrug linkerConjugation site for tumor-specific activationReduced electrophilicity vs aldehyde precursor
C-2 ChlorineLeaving groupEnables further derivatizationBalanced electron-withdrawal without steric hindrance

Structural Analogs in Clinical Development: GDC-0941 and Buparlisib as Benchmarks

The development rationale for (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is further illuminated through comparison with clinical-stage analogs, particularly GDC-0941 (pictilisib) and Buparlisib (BKM120). These agents share the morpholine-thienopyrimidine pharmacophore but differ in C-6 substitutions, providing instructive benchmarks for structure-activity relationships (SAR) [4] [6].

GDC-0941 features an indazole substituent at C-6 connected via a methylene bridge, conferring potent dual PI3Kα/mTOR inhibition (IC₅₀ = 3 nM/75 nM). Its binding mode reveals the indazole nitrogen forms a critical hydrogen bond with Lys802 in PI3Kγ—an interaction mirrored in the hydroxymethyl derivative's potential to form water-mediated hydrogen bonds. Meanwhile, Buparlisib incorporates a 2-aminopyrimidine group at C-6, extending interactions into the ribose pocket of PI3K with submicromolar mTOR activity. Both agents validate the therapeutic relevance of C-6 modifications in thienopyrimidine-based inhibitors [4] [6].

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol occupies a strategic middle ground in this analog space. The hydroxymethyl group offers distinct advantages over bulkier hydrophobic substituents: (1) reduced molecular weight (MW = 299.8 g/mol) compared to GDC-0941 (MW = 413.5 g/mol), potentially enhancing cell permeability; (2) lower cLogP (estimated 1.8) than Buparlisib (cLogP ~3.5), suggesting improved solubility; and (3) a synthetically versatile handle absent in simpler chloro-morpholinothienopyrimidines. Biochemical studies of related structures indicate the alcohol functionality maintains nanomolar PI3Kα inhibition (IC₅₀ = 5-50 nM range) while enabling conjugation strategies that circumvent the pharmacokinetic limitations observed with Buparlisib's high lipophilicity [4] [6].

Table 3: Benchmarking Against Clinical-Stage Thienopyrimidine Derivatives

ParameterGDC-0941 (Pictilisib)Buparlisib (BKM120)(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
C-6 SubstituentIndazol-4-ylmethyl2-Aminopyrimidin-5-ylHydroxymethyl
Molecular Weight413.5 g/mol410.3 g/mol299.8 g/mol
cLogP (Estimated)~2.9~3.5~1.8
PI3Kα IC₅₀3 nM52 nM8-50 nM (structural extrapolation)
Key Binding FeatureIndazole H-bond to Lys802Pyrimidine H-bond to Ser806Alcohol-mediated solvent bridging
Prodrug PotentialLow (hydrophobic group)Moderate (amino group)High (primary alcohol)
Development StatusPhase II completedPhase III discontinuedPreclinical lead

The structural evolution from early chloro-morpholinothienopyrimidines to advanced clinical candidates demonstrates a clear SAR trajectory: while C-6 hydrophobic groups enhance potency through additional binding pocket occupation, they simultaneously increase molecular weight and lipophilicity—parameters correlated with decreased solubility and increased metabolic clearance. The hydroxymethyl derivative represents a strategic compromise, offering sufficient potency for lead development while providing a functional handle to address pharmaceutical limitations through targeted delivery approaches [6]. This design philosophy aligns with contemporary kinase inhibitor optimization paradigms that prioritize balanced physicochemical properties alongside biochemical potency.

Properties

CAS Number

885698-97-5

Product Name

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

IUPAC Name

(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

InChI

InChI=1S/C11H12ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2

InChI Key

UJOJBFAUAVIWPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.